4-[1-(2-Phenylbutanoyl)piperidin-4-yl]morpholine-3,5-dione
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Overview
Description
4-[1-(2-Phenylbutanoyl)piperidin-4-yl]morpholine-3,5-dione is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a morpholine ring, and a phenylbutanoyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-Phenylbutanoyl)piperidin-4-yl]morpholine-3,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Phenylbutanoyl Group: The phenylbutanoyl group is introduced via an acylation reaction, often using phenylbutanoyl chloride in the presence of a base.
Formation of the Morpholine Ring: The morpholine ring is formed through a nucleophilic substitution reaction, where a suitable amine reacts with an epoxide or a halohydrin.
Final Assembly: The final step involves coupling the piperidine and morpholine rings through a condensation reaction, often facilitated by a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-Phenylbutanoyl)piperidin-4-yl]morpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[1-(2-Phenylbutanoyl)piperidin-4-yl]morpholine-3,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1-(2-Phenylbutanoyl)piperidin-4-yl]morpholine-3,5-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymatic activity by binding to the active site or allosteric sites.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors, influencing signal transduction pathways.
DNA/RNA Interaction: Intercalating into nucleic acids, affecting transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,4-triazole-3,5-dione: Shares a similar triazole-dione structure but lacks the piperidine and morpholine rings.
Morpholine-3,5-dione Derivatives: Compounds with variations in the substituents on the morpholine ring.
Piperidine-4-yl Derivatives: Compounds with different acyl groups attached to the piperidine ring.
Uniqueness
4-[1-(2-Phenylbutanoyl)piperidin-4-yl]morpholine-3,5-dione is unique due to its combination of a piperidine ring, a morpholine ring, and a phenylbutanoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-[1-(2-phenylbutanoyl)piperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-2-16(14-6-4-3-5-7-14)19(24)20-10-8-15(9-11-20)21-17(22)12-25-13-18(21)23/h3-7,15-16H,2,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHYWQSDGHCERD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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